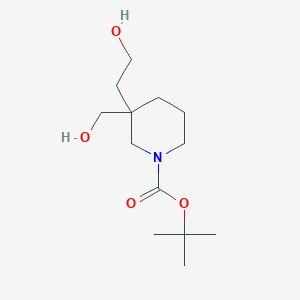

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. Although the specific compound is not directly synthesized or characterized in the provided papers, similar tert-butyl piperidine-1-carboxylate derivatives have been synthesized and studied for their potential biological activities and as intermediates for further chemical transformations .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available piperidin-4-ylmethanol or similar compounds. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, other derivatives were synthesized through acylation, sulfonation, substitution, and other reactions, with varying yields . These methods demonstrate the versatility of piperidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS. X-ray diffraction studies have provided detailed insights into the crystal structures of these compounds, revealing linear, L-shaped, or other conformations depending on the substituents attached to the piperidine ring . Density functional theory (DFT) calculations have been used to optimize the molecular structures and compare them with experimental data, ensuring the accuracy of the structural determinations .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, serving as intermediates for the synthesis of biologically active compounds. For example, they have been used to synthesize key intermediates for anticancer drugs, benziimidazole compounds, and other nitrogenous compounds with potential therapeutic applications . The reactivity of these derivatives is influenced by the nature of the substituents, which can include ester, hydrazide, bromopyridinyl, and other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are closely related to their molecular structures. The presence of tert-butyl and other substituents affects the solubility, melting points, and stability of these compounds. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing and overall stability of the compounds . Additionally, the compounds' biological activities, such as antibacterial and antifungal properties, have been evaluated, showing moderate activity against several microorganisms .

科学的研究の応用

Molecular Structure and Bonding Characteristics

The compound tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate, while not directly cited in the retrieved papers, shares structural similarities with compounds studied for their molecular configurations and bonding characteristics. For instance, the study on the six-membered ring structure of a related ester reveals insights into its distorted half-chair configuration and the hydrogen bonding patterns involving OH and NH groups, which could be relevant to understanding the structural dynamics of tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthesis and Intermediate Applications

The synthesis process and application as an intermediate in biologically active compounds are crucial areas of research for similar compounds. A study demonstrates the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting its importance as an intermediate in producing crizotinib, which shares a similar synthesis pathway that could be applicable to tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate (Kong et al., 2016).

Chirality and Drug Development

Chiral intermediates play a significant role in drug development due to their ability to enhance the efficacy and reduce the side effects of drugs. The efficient synthesis of chiral intermediates such as (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, which serves as a common precursor for various polyhydroxylated piperidines, underscores the importance of chirality in the synthesis of pharmaceutical intermediates. This research could inform the development of enantiomerically pure forms of tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate (Ramalingam, Bhise, Show, & Kumar, 2012).

Novel Synthetic Routes

Exploring novel synthetic routes is vital for optimizing the production of chemical compounds. The preparation of related piperidine compounds, such as (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, involves innovative synthetic strategies that could be adapted for the synthesis of tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate. These strategies include lipase-catalyzed kinetic resolution and asymmetric hydrogenation, which are critical for achieving high yields and enantiomeric purity (Yamashita et al., 2015).

特性

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(17)14-7-4-5-13(9-14,10-16)6-8-15/h15-16H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXVSBCHJWDURB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620723 |

Source

|

| Record name | tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

374795-35-4 |

Source

|

| Record name | tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)